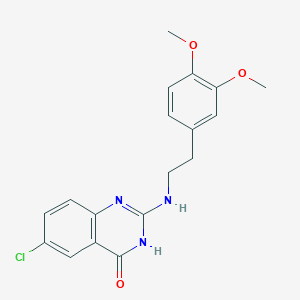

6-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one

Description

6-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one is a quinazolin-4(3H)-one derivative characterized by:

- A chloro substituent at position 6 of the quinazoline core.

- A (3,4-dimethoxyphenethyl)amino group at position 2.

- A carbonyl group at position 4, forming the lactam structure.

Its structural features, such as the electron-withdrawing chloro group and the methoxy-substituted phenethyl chain, influence its physicochemical properties and interactions with biological targets .

Properties

CAS No. |

61741-57-9 |

|---|---|

Molecular Formula |

C18H18ClN3O3 |

Molecular Weight |

359.8 g/mol |

IUPAC Name |

6-chloro-2-[2-(3,4-dimethoxyphenyl)ethylamino]-3H-quinazolin-4-one |

InChI |

InChI=1S/C18H18ClN3O3/c1-24-15-6-3-11(9-16(15)25-2)7-8-20-18-21-14-5-4-12(19)10-13(14)17(23)22-18/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,22,23) |

InChI Key |

GOBIDAVGARPQKZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC3=C(C=C(C=C3)Cl)C(=O)N2)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A common route to quinazolin-4(1H)-ones involves the condensation of anthranilic acid or its derivatives with formamide or formic acid derivatives to form the quinazolinone ring system. This step can be catalyzed thermally or under microwave irradiation to improve yields and reduce reaction times.

Microwave-Assisted One-Pot Synthesis

A notable method reported involves a one-pot, two-step microwave-assisted synthesis of 4-aryl 3,4-dihydroquinazolinones, which can be adapted for quinazolin-4-one derivatives. The process includes:

- Initial condensation of an aldehyde with ammonium acetate in acetic acid under microwave irradiation at 130 °C for 10 minutes.

- Subsequent addition of an amine (such as 3,4-dimethoxyphenethylamine) and further microwave heating at 130 °C for 20 minutes.

- Purification by silica gel chromatography yields the quinazolinone derivative in high purity and yield (up to 90-95%).

This method is efficient, rapid, and suitable for scale-up.

Amination with 3,4-Dimethoxyphenethylamine

The key step to obtain 6-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one is the nucleophilic substitution of the chlorine at position 2 by 3,4-dimethoxyphenethylamine.

- This reaction is typically performed in polar aprotic solvents such as ethanol or acetic acid mixtures.

- Microwave irradiation can accelerate the substitution, improving yields and reducing reaction times.

- The amine attacks the electrophilic 2-chloro position, displacing chloride and forming the desired aminoquinazolinone.

Summary of Preparation Methods in Tabular Form

Research Findings and Optimization Notes

- Microwave-assisted synthesis significantly reduces reaction times from hours to minutes and improves yields (up to 95%) compared to conventional heating.

- The use of phosphorus oxychloride and phosphorus pentachloride for chlorination is well-established, providing high selectivity for chloro substitution at the 6-position without over-chlorination or degradation.

- The nucleophilic substitution step benefits from polar solvents and controlled temperature to avoid side reactions and maximize product purity.

- The overall synthetic route is amenable to scale-up due to mild conditions, high yields, and straightforward purification steps.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone analogs.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents under mild heating conditions.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Alkyl or aryl halides in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.

Reduction: Reduced quinazolinone analogs with hydrogenated functional groups.

Substitution: Substituted quinazolinone derivatives with various alkyl or aryl groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, due to its ability to inhibit specific molecular targets.

Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. In the context of cancer treatment, it may inhibit kinases involved in cell proliferation and survival pathways, leading to apoptosis (programmed cell death) of cancer cells.

Comparison with Similar Compounds

Substituent Variations at Position 2 and 3

Key structural analogs differ in substituents at positions 2 and 3 of the quinazolin-4(3H)-one core. Below is a comparative analysis:

Key Observations :

- Position 2 Substitutions: The target compound’s (3,4-dimethoxyphenethyl)amino group at position 2 differs from 3c’s 4-chlorophenyl group and 5p’s cyclohexylamino group.

- Position 3 Modifications : Compound 2c lacks substituents at position 2 but retains the 3,4-dimethoxyphenethyl (PE) group at position 3, resulting in a lower melting point (140°C vs. 150°C for 3c) due to reduced crystallinity .

- Synthetic Efficiency: Yields range from 64% (9a) to 95% (2c), suggesting that electron-donating groups (e.g., methoxy in 2c) improve reaction efficiency compared to bulky substituents (e.g., cyclohexylamino in 5p) .

Impact of Chloro Substituents

The 6-chloro group is a critical feature shared by the target compound and analogs like 9a–9d :

- Electronic Effects : The chloro group withdraws electrons, polarizing the quinazoline ring and enhancing electrophilic reactivity. This may improve interactions with hydrophobic pockets in biological targets.

- Biological Relevance: In compounds 9a–9f, the 6-chloro substituent correlates with STAT3 inhibition, a key pathway in cancer cell survival .

Methoxy Group Contributions

The 3,4-dimethoxyphenethyl moiety is present in the target compound, 3c, and 5p:

- Solubility and LogP: Methoxy groups increase hydrophilicity compared to nonpolar substituents (e.g., cyclohexyl in 5p). For example, 3c’s logP is calculated as 3.87, while 5p’s benzyl group may raise logP, reducing aqueous solubility .

- Spectral Signatures : In 1H-NMR, methoxy protons resonate at δ 3.70–3.74, distinct from alkyl chains (e.g., δ 2.65–2.96 for CH2 in 3c) .

Biological Activity

6-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C17H20ClN3O2

- Molecular Weight : 335.81 g/mol

- CAS Number : 179688-52-9

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : A study highlighted that various quinazoline derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like methoxy on the phenyl ring enhanced antibacterial efficacy .

| Compound | Activity Against | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 12 | 75 |

| Other Quinazoline Derivative | Escherichia coli | 11 | 80 |

| Other Quinazoline Derivative | Candida albicans | 10 | 77 |

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Notably:

- EGFR Inhibition : Research has shown that certain quinazoline compounds inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The introduction of specific substituents at the 6-position of the quinazoline ring significantly enhances this inhibitory activity .

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | EGFR | <100 |

| Other Quinazoline Derivative | EGFR | <50 |

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties, particularly against dihydrofolate reductase (DHFR), which is crucial for DNA synthesis:

- DHFR Inhibition : Studies indicate that quinazoline derivatives can effectively inhibit DHFR, leading to potential applications in cancer therapy by inducing 'thymineless cell death' in rapidly dividing cells .

Case Studies

- Antitumor Activity Study : A study evaluated a series of quinazoline derivatives for their antitumor effects in vitro. The results indicated that compounds with a methoxy group at the para position exhibited enhanced cytotoxicity against various cancer cell lines.

- Antimicrobial Efficacy Assessment : Another research focused on synthesizing and testing new quinazoline derivatives for antimicrobial activity. The findings revealed that compounds with halogen substitutions displayed superior efficacy against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via palladium-catalyzed coupling reactions under ligand- and metal-oxidant-free aerobic conditions. For example, a one-pot approach using anthranilic acid derivatives, substituted amines, and acetic anhydride or benzoyl chloride as cyclizing agents is common . Key steps include refluxing in ethanol with catalytic acetic acid and monitoring progress via TLC (petroleum ether/ethyl acetate 8:2, Rf = 0.60) . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to improve yields (e.g., 72% in ).

Q. Which spectroscopic techniques are critical for characterizing this quinazolinone derivative?

- Methodology :

- HR-MS : Confirms molecular weight (e.g., [M+H]+: calculated 382.1681, observed 398.1680) .

- IR Spectroscopy : Identifies functional groups (e.g., νmax = 1665 cm⁻¹ for carbonyl, 3416 cm⁻¹ for N-H stretches) .

- NMR : ¹H and ¹³C NMR resolve substituent effects (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–3.9 ppm) .

Q. How does the substitution pattern on the quinazolinone core influence solubility and crystallinity?

- Methodology : Polar substituents (e.g., methoxy groups) enhance solubility in DMSO or ethanol, while hydrophobic groups (e.g., cyclohexyl) improve crystallinity. Melting points (e.g., 124–126°C in ) and TLC mobility trends help assess purity and polarity .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for quinazolinone derivatives in biological studies?

- Methodology : Synthesize analogs with varied substituents (e.g., nitro, bromo, fluoro) on the phenyl ring and evaluate biological activity. For example, nitro groups at the 3-position ( , Compound 9j) may enhance antibacterial activity, while electron-withdrawing groups (e.g., Cl) improve metabolic stability . Use comparative assays (e.g., MIC against Gram-positive bacteria) and correlate results with Hammett σ values or LogP calculations .

Q. How can conflicting spectroscopic or biological data between similar derivatives be resolved?

- Methodology :

- Data Validation : Cross-check HR-MS and NMR with computational tools (e.g., ACD/Labs or MestReNova) to rule out impurities .

- Biological Replicates : Perform dose-response curves in triplicate to account for variability in antimicrobial assays .

- Crystallography : Resolve ambiguities in substituent orientation via X-ray diffraction (e.g., dihedral angles in ) .

Q. What catalytic systems are effective for scaling up quinazolinone synthesis while minimizing byproducts?

- Methodology : Silica chloride ( ) or palladium-based catalysts ( ) under aerobic conditions reduce metal contamination. For scale-up, optimize solvent (e.g., water for green chemistry) and catalyst loading (e.g., 5 mol% Pd) to maintain yields >70% . Monitor byproducts via LC-MS and implement column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How are computational methods applied to predict the binding affinity of this compound to biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR or DHFR). Validate predictions with in vitro assays (e.g., IC50 against cancer cell lines) . QSAR models incorporating electronic descriptors (e.g., HOMO-LUMO gaps) further refine activity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.